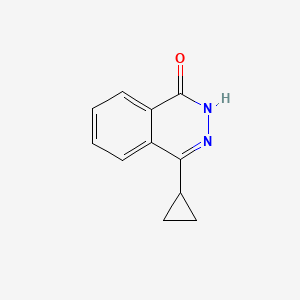
4-cyclopropyl-2H-phthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-2H-phthalazin-1-one is a heterocyclic organic compound belonging to the phthalazinone class. This compound features a fused benzene and pyridazine ring system, with a cyclopropyl group attached to the fourth position of the phthalazinone core. Due to its unique structural attributes, it has garnered interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-2H-phthalazin-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of phthalic anhydride with cyclopropylamine in the presence of a dehydrating agent, followed by cyclization under acidic conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the synthesis process, ensuring high purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopropyl-2H-phthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with increased oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at different positions of the ring system can yield a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted phthalazinones, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-2H-phthalazin-1-one has found applications in several scientific fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent, particularly in the development of new drugs targeting various diseases.
Industry: Its unique chemical properties make it valuable in the production of advanced materials and chemical products.
Wirkmechanismus
The mechanism by which 4-cyclopropyl-2H-phthalazin-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in the context of anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cancer cell proliferation and survival. The precise molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropyl-2H-phthalazin-1-one is compared with other similar compounds, such as:
Phthalazines: These compounds share a similar core structure but differ in the presence of additional functional groups or substituents.
Phthalazinones: Variants of phthalazinones with different substituents at various positions on the ring system.
Uniqueness: The presence of the cyclopropyl group in this compound imparts unique chemical and biological properties, distinguishing it from other phthalazinones and phthalazines.
List of Similar Compounds
Phthalazines
Phthalazinones
Other cyclopropyl-substituted heterocyclic compounds
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
4-cyclopropyl-2H-phthalazin-1-one |
InChI |
InChI=1S/C11H10N2O/c14-11-9-4-2-1-3-8(9)10(12-13-11)7-5-6-7/h1-4,7H,5-6H2,(H,13,14) |
InChI-Schlüssel |
GWAFDJVCJPMKTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NNC(=O)C3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


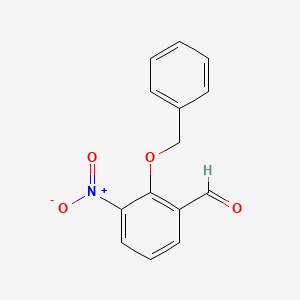
![4-[[Methyl(oxan-4-yl)amino]methyl]benzoic acid](/img/structure/B15356803.png)

![4-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]aniline](/img/structure/B15356838.png)
![Methyl 7-(3-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15356842.png)


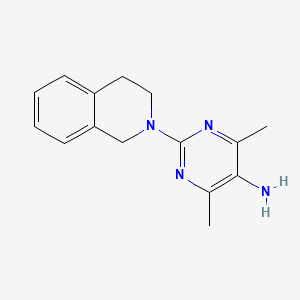

![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoate](/img/structure/B15356858.png)
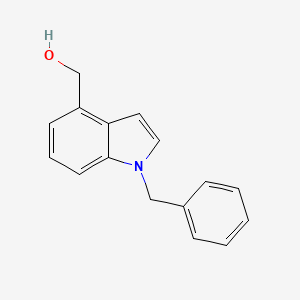

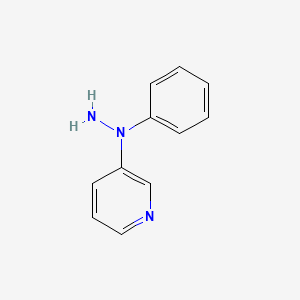
![N-[4-(1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B15356897.png)
